![molecular formula C6H8BrN3O2S B2441643 3-Bromo-4-methyl-5-(sulfamoylamino)pyridine CAS No. 2168761-41-7](/img/structure/B2441643.png)
3-Bromo-4-methyl-5-(sulfamoylamino)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-4-methylpyridine” is a compound used as a building block in the preparation of various substances . It has an empirical formula of C6H6BrN and a molecular weight of 172.02 .
Synthesis Analysis
A method for preparing 3-bromo-4-methylpyridine involves using 4-methyl-3-nitropyridine as a raw material and conducting hydrogenation reduction under the action of catalysts .
Molecular Structure Analysis
The molecular structure of 3-bromo-4-methylpyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-4-methylpyridine” include a refractive index of n20/D 1.56, a boiling point of 199-200 °C, and a density of 1.549 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Phosphodiesterase Type 4 (PDE4) Inhibitors
3-Bromo-4-methylpyridine serves as a valuable building block in the synthesis of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides . These compounds exhibit potent inhibitory activity against phosphodiesterase type 4 (PDE4), an enzyme involved in regulating intracellular cyclic AMP levels. PDE4 inhibitors have potential therapeutic applications in inflammatory diseases, asthma, and chronic obstructive pulmonary disease (COPD) .
GABA A Receptor Ligands
Researchers have utilized 3-Bromo-4-methylpyridine to create benzodiazepine site ligands containing a tricyclic pyridone moiety. These ligands interact with the GABA A receptor , a neurotransmitter receptor complex involved in inhibitory neurotransmission. Modulating GABA A receptors has implications for anxiety, epilepsy, and sleep disorders .
Novel Isomer of Ascididemin
Ascididemin is a natural product with intriguing biological properties. Scientists have discovered a novel isomer of ascididemin derived from 3-Bromo-4-methylpyridine. This compound may have unique pharmacological effects, although further research is needed to fully understand its potential applications .
Synthetic Intermediates
Beyond its direct biological activities, 3-Bromo-4-methylpyridine serves as a versatile synthetic intermediate . Researchers have used it to prepare other compounds, such as 3-bromopyridine-4-carbonitrile and related derivatives. These intermediates find applications in various chemical syntheses .
Safety Information
Safety and Hazards
Wirkmechanismus
Mode of Action
It is possible that this compound interacts with its targets through covalent bonding, given the presence of a bromine atom which is often involved in such interactions .
Biochemical Pathways
It’s worth noting that pyridine derivatives have been found to participate in various biochemical processes, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-4-methyl-5-(sulfamoylamino)pyridine are not well studied. As a small molecule, it is likely to be well absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .
Result of Action
Given its potential interactions with various targets, it could have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
3-bromo-4-methyl-5-(sulfamoylamino)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2S/c1-4-5(7)2-9-3-6(4)10-13(8,11)12/h2-3,10H,1H3,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGVCFQESOVOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1NS(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-5-(sulfamoylamino)pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.